4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-[(Oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains a triazole ring substituted with an oxolan-2-ylmethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through a nucleophilic substitution reaction using an appropriate oxolan-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethyl group or the trifluoromethyl group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
4-[(Oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the oxolan-2-ylmethyl and trifluoromethyl groups.
Trifluoromethyl-Substituted Triazoles: Compounds with a trifluoromethyl group attached to the triazole ring, but different substituents at other positions.
Oxolan-Substituted Triazoles: Compounds with an oxolan group attached to the triazole ring, but different substituents at other positions.
Uniqueness
4-[(Oxolan-2-yl)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the combination of the oxolan-2-ylmethyl and trifluoromethyl groups, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and specificity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c9-8(10,11)6-12-13-7(15)14(6)4-5-2-1-3-16-5/h5H,1-4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUCKJAQQOPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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